![molecular formula C14H11NO6S B2610513 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid CAS No. 328110-84-5](/img/structure/B2610513.png)
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid
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Overview
Description
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is a sulfonamide derivative of benzoic acid. It is known for its role as a crosslinking reagent in organic synthesis and has applications in various fields including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of benzoic acid derivatives. One common method is the reaction of 4-aminobenzoic acid with chlorosulfonic acid, followed by hydrolysis to yield the sulfonamide derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as cytosolic phospholipase A2α. This inhibition disrupts the arachidonic acid cascade, reducing the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes . The molecular targets include the active sites of these enzymes, where the compound binds and prevents their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfonamide derivative with similar applications in organic synthesis.
4-Carboxybenzenesulfonamide: Known for its use in crosslinking and industrial applications.
Uniqueness
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid is unique due to its specific structural configuration, which allows it to effectively inhibit cytosolic phospholipase A2α. This makes it particularly valuable in medicinal chemistry for developing anti-inflammatory agents .
Biological Activity
3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a sulfamoyl group and a carboxyphenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other relevant effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs have shown IC50 values below 10 µM against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study evaluating multiple benzoic acid derivatives reported that certain compounds exhibited a notable increase in caspase-3 levels, indicating enhanced apoptotic activity. Specifically, one compound demonstrated a 39.4% apoptosis rate in treated cancer cells compared to controls .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. It has been shown to possess moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 µg/mL | Moderate |
Bacillus subtilis | 20 µg/mL | Strong |
Salmonella typhi | 25 µg/mL | Weak |
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. The presence of the sulfamoyl group may enhance its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown a reduction in TNF-α levels by up to 87% in treated cells .
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cholinesterases, which are involved in neurotransmission and inflammation.
- Induction of Apoptosis : The activation of caspases suggests that these compounds can trigger programmed cell death in cancerous cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.
Properties
IUPAC Name |
3-[(4-carboxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c16-13(17)9-4-6-11(7-5-9)15-22(20,21)12-3-1-2-10(8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRGFPVOHIVCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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